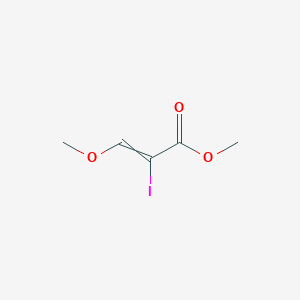
(Z)-Methyl 2-iodo-3-methoxyacrylate
Vue d'ensemble
Description
(Z)-Methyl 2-iodo-3-methoxyacrylate is an organic compound with the molecular formula C5H7IO3 and a molecular weight of 242.01 g/mol . It is a derivative of acrylic acid, characterized by the presence of an iodine atom and a methoxy group attached to the propenoate moiety. This compound is often used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
(Z)-Methyl 2-iodo-3-methoxyacrylate can be synthesized through various methods. One common synthetic route involves the reaction of methyl acrylate with iodine and methanol under specific conditions . The reaction typically requires an acidic catalyst and is carried out at room temperature. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(Z)-Methyl 2-iodo-3-methoxyacrylate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives, depending on the reducing agent and conditions.
Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
(Z)-Methyl 2-iodo-3-methoxyacrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 2-iodo-3-methoxyprop-2-enoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The iodine atom and the methoxy group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
(Z)-Methyl 2-iodo-3-methoxyacrylate can be compared with other similar compounds, such as:
- Methyl 2-bromo-3-methoxyprop-2-enoate
- Methyl 2-chloro-3-methoxyprop-2-enoate
- Methyl 2-fluoro-3-methoxyprop-2-enoate
These compounds share similar structures but differ in the halogen atom attached to the propenoate moiety. The presence of different halogens affects their reactivity and applications, with iodine generally providing higher reactivity compared to bromine, chlorine, and fluorine .
Propriétés
Formule moléculaire |
C5H7IO3 |
|---|---|
Poids moléculaire |
242.01 g/mol |
Nom IUPAC |
methyl 2-iodo-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C5H7IO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3 |
Clé InChI |
MDXPNXGUQIAENO-UHFFFAOYSA-N |
SMILES canonique |
COC=C(C(=O)OC)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

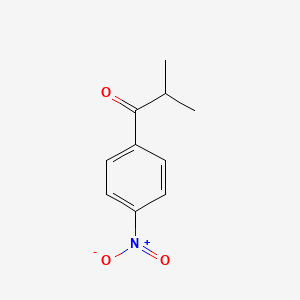

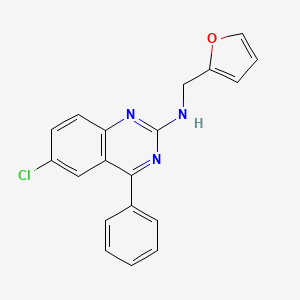
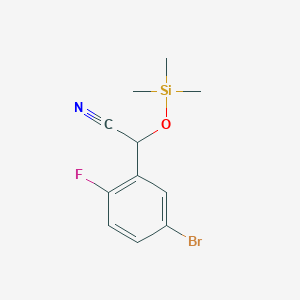
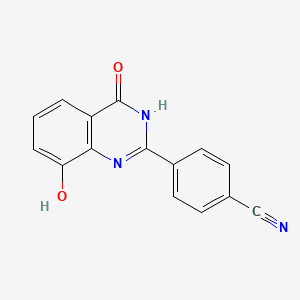
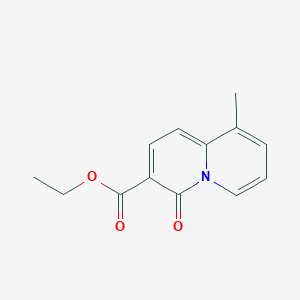
![7-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8756536.png)
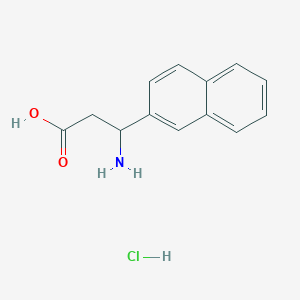

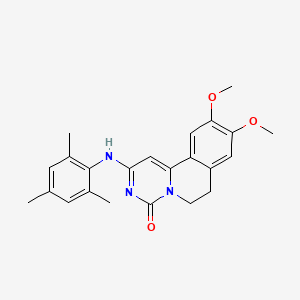
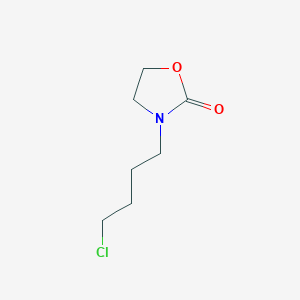
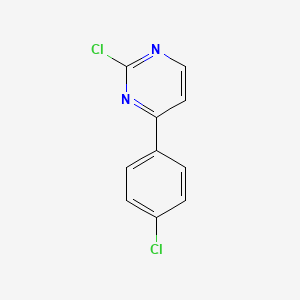
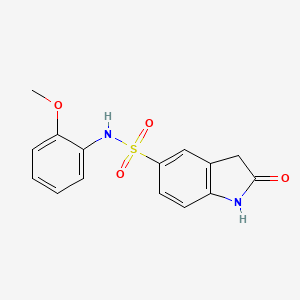
![Tetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B8756586.png)
